molecular formula C10H13Cl2FN4 B12299817 (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

(R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B12299817
M. Wt: 279.14 g/mol
InChI Key: FFJXYYVMNJUPEN-UHFFFAOYSA-N
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Description

®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a pyrazole moiety and a fluoro group, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the pyrazole group through a cyclization reaction. The fluoro group is then added via a halogenation reaction. The final step involves the formation of the ethanamine side chain and its conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicine, ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is explored for its therapeutic potential. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluoro group and aromatic structure but differs in the core scaffold.

    Sulfur compounds: While not structurally similar, they share some chemical reactivity patterns.

Uniqueness

®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13Cl2FN4

Molecular Weight

279.14 g/mol

IUPAC Name

1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C10H11FN4.2ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;;/h2-7H,12H2,1H3;2*1H

InChI Key

FFJXYYVMNJUPEN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl

Origin of Product

United States

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